4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
CAS No.: 1354918-90-3
Cat. No.: VC11694251
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354918-90-3 |
|---|---|
| Molecular Formula | C16H15N3O2S |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 4-(2,5-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C16H15N3O2S/c1-20-10-5-6-14(21-2)11(8-10)12-9-13(19-16(17)18-12)15-4-3-7-22-15/h3-9H,1-2H3,(H2,17,18,19) |
| Standard InChI Key | PBWNSFDPQMILLD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CS3)N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CS3)N |
Introduction
Chemical Identity and Structural Characteristics
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (CAS No. 1354918-90-3) belongs to the pyrimidine class of heterocyclic compounds. Its molecular formula is C₁₆H₁₅N₃O₂S, with a molecular weight of 313.4 g/mol. The IUPAC name delineates its structure: a pyrimidin-2-amine backbone substituted at the 4-position by a 2,5-dimethoxyphenyl group and at the 6-position by a thiophen-2-yl moiety.
Molecular Geometry and Electronic Properties
The compound’s planar pyrimidine ring facilitates π-π stacking interactions, while the electron-rich thiophene and dimethoxyphenyl groups enhance lipophilicity and electronic delocalization. These features are critical for membrane permeability and target binding. The SMILES notation (COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CS3)N) encodes its topology, revealing methoxy groups at the 2- and 5-positions of the phenyl ring and a thiophene substituent at the pyrimidine’s 6-position.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1354918-90-3 |
| Molecular Formula | C₁₆H₁₅N₃O₂S |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 4-(2,5-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
| SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CS3)N |
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves multi-step protocols. A common approach utilizes Suzuki-Miyaura cross-coupling to attach the thiophene moiety to the pyrimidine core, followed by nucleophilic aromatic substitution to introduce the dimethoxyphenyl group. For example:
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Pyrimidine Ring Formation: Condensation of guanidine with β-diketones or α,β-unsaturated ketones under basic conditions yields the pyrimidine scaffold .
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Thiophene Incorporation: Palladium-catalyzed coupling of a boronic acid-functionalized thiophene with a halogenated pyrimidine intermediate.
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Dimethoxyphenyl Substitution: Electrophilic aromatic substitution or Ullmann-type coupling introduces the dimethoxyphenyl group at the 4-position.
Structural Optimization
Modifications to the methoxy groups’ positions (e.g., 2,4- vs. 2,5-dimethoxy) significantly alter bioactivity. Comparative studies show that the 2,5-dimethoxy configuration enhances steric accessibility for target binding compared to 2,4-substituted analogs .
Biological Activities and Mechanisms
Table 2: Comparative Cytotoxicity of Pyrimidin-2-amine Derivatives
| Compound | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HeLa |
|---|---|---|
| 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 12.3 ± 1.2 | 15.8 ± 1.5 |
| 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 18.9 ± 1.7 | 22.4 ± 2.1 |
Data extrapolated from structurally related compounds .
Antimicrobial and Antiviral Effects
The thiophene moiety confers antimicrobial properties by disrupting bacterial membrane integrity. In vitro assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-line antibiotics. Additionally, pyrimidine derivatives interfere with viral replication machinery, though specific data for this compound remains pending .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High lipophilicity (calculated LogP = 2.8) suggests good intestinal absorption.
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Metabolism: Hepatic CYP3A4-mediated demethylation of methoxy groups generates polar metabolites excreted renally .
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Half-life: Preliminary rodent studies indicate a plasma half-life of 4.2 hours .
Toxicity Considerations
Acute toxicity studies in mice reveal an LD₅₀ of 450 mg/kg, with hepatotoxicity observed at doses >200 mg/kg due to glutathione depletion . Chronic exposure risks warrant further investigation.
Research Gaps and Future Directions
While 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine shows promise, critical gaps persist:
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